acetyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 872843-68-0](/img/structure/B2366866.png)

2-{3-[[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

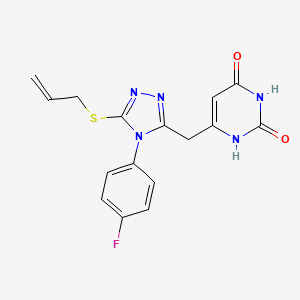

The compound “2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide” is a complex organic molecule. It has a molecular formula of C19H22ClN5O . The structure includes a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a 1H-indol-1-yl group, and a diethylacetamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.9 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass is 377.1889485 g/mol . The topological polar surface area is 42.4 Ų .Scientific Research Applications

- Research has investigated the compound’s effects on neurotransmitter systems, particularly serotonin and dopamine receptors. It may exhibit antipsychotic and anxiolytic properties, making it relevant for mental health research .

- The compound’s structure suggests potential anticonvulsant properties. Studies have explored its effects on neuronal excitability and seizure control .

- Given its piperazine moiety, the compound has been evaluated for its analgesic effects. Researchers have examined its interactions with opioid receptors and pain pathways .

- Neuroinflammation plays a crucial role in various neurological disorders. Investigations have focused on whether this compound can modulate inflammatory responses and protect neurons from damage .

- Medicinal chemists have synthesized analogs based on this compound, aiming to optimize its pharmacological properties. These derivatives may serve as lead compounds for novel drug development .

Antipsychotic and Anxiolytic Properties

Anticonvulsant Activity

Analgesic and Pain Management

Neuroinflammation and Neuroprotection

Drug Development and Medicinal Chemistry

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound interacts with its targets by binding to these receptors. It exhibits high affinity for the 5-HT2A receptor, with a Ki value of 1.94nM . This interaction results in the modulation of the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

Upon binding to the 5-HT2A receptor, the compound modulates the serotonin signaling pathway. This can lead to alterations in mood, anxiety, and the sleep-wake cycle. The interaction with the Alpha-1A adrenergic receptor can influence the adrenergic signaling pathway, potentially affecting cardiovascular function .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific physiological context. In the central nervous system, modulation of the 5-HT2A receptor can lead to changes in mood and anxiety levels. The effects on the Alpha-1A adrenergic receptor can influence cardiovascular function .

properties

IUPAC Name |

2-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-3-28(4-2)24(32)18-31-17-22(21-10-5-6-11-23(21)31)25(33)26(34)30-14-12-29(13-15-30)20-9-7-8-19(27)16-20/h5-11,16-17H,3-4,12-15,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEXFVAOXSHSSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)

![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)

![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)

![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)